molecular formula C15H16O3 B162232 Cannabispirenone A CAS No. 63213-00-3

Cannabispirenone A

Cat. No.: B162232
CAS No.: 63213-00-3
M. Wt: 244.28 g/mol
InChI Key: MVYJADZNMQXLJB-HNNXBMFYSA-N
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Description

Cannabispirenone A is a spiro-compound isolated from the cannabis plant, Cannabis sativa. It is known for its neuroprotective properties, particularly against N-methyl-D-aspartate receptor-induced excitotoxicity. This compound has shown potential in increasing cell survival, reducing reactive oxygen species production, lipid peroxidation, and intracellular calcium levels .

Chemical Reactions Analysis

Cannabispirenone A undergoes several types of chemical reactions:

Common reagents used in these reactions include borohydride, dichlorodicyanobenzoquinone, and lithium 1,1-dimethylethanethiolate. Major products formed from these reactions include cannabispirone, α- and β-cannabispiranols, and cannabispiradienone.

Mechanism of Action

Cannabispirenone A exerts its effects by modulating the endocannabinoid system. It increases the expression of cannabinoid receptor 1, which helps regulate calcium currents and protect neural cells from excitotoxicity. The compound also reduces reactive oxygen species production and lipid peroxidation, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Cannabispirenone A is unique due to its spirocyclic structure and neuroprotective properties. Similar compounds include:

These compounds share structural similarities but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYJADZNMQXLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979230
Record name 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63213-00-3
Record name Cannabispirenone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cannabispirenone A
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